2-{[4-amino-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone
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Description
2-[(4-AMINO-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-BROMOPHENYL)-1-ETHANONE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-AMINO-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-BROMOPHENYL)-1-ETHANONE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting phenethylamine with hydrazine hydrate and carbon disulfide under reflux conditions.
Introduction of the Sulfanyl Group: The triazole derivative is then reacted with a suitable thiolating agent to introduce the sulfanyl group.
Bromination: The final step involves the bromination of the phenyl ring using bromine or a brominating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the
Properties
Molecular Formula |
C18H17BrN4OS |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone |
InChI |
InChI=1S/C18H17BrN4OS/c19-15-9-7-14(8-10-15)16(24)12-25-18-22-21-17(23(18)20)11-6-13-4-2-1-3-5-13/h1-5,7-10H,6,11-12,20H2 |
InChI Key |
RAMKTWRMXTWYJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(N2N)SCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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